J-104129 Fumarate (CAS 244277-89-2): Receptor Subtype Selectivity Quantification (M3 vs M2)
J-104129 exhibits 120-fold selectivity for human M3 receptors over M2 receptors, with Ki values of 4.2 nM (M3) versus 490 nM (M2) determined in competitive radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS) [1]. This selectivity ratio exceeds the racemic precursor mixture and is entirely dependent on the (R)-enantiomeric configuration; the corresponding (S)-enantiomer displays substantially reduced M3 affinity and loss of subtype selectivity [1]. Relative to the lead platform (racemic N-(piperidin-4-yl)-2-cyclobutyl-2-hydroxy-2-phenylacetamide), which conferred only up to 70-fold M3/M2 selectivity, J-104129 represents a greater than 1.7-fold improvement in selectivity [1].
| Evidence Dimension | Human mAChR M3 vs M2 receptor binding affinity |
|---|---|
| Target Compound Data | M3 Ki = 4.2 nM; M2 Ki = 490 nM |
| Comparator Or Baseline | Racemic lead platform: up to 70-fold M3/M2 selectivity; (S)-enantiomer: substantially reduced M3 affinity |
| Quantified Difference | 120-fold selectivity ratio (Ki ratio = 117); 1.7-fold improvement over racemic lead platform |
| Conditions | Competitive radioligand binding assay with [3H]-NMS at cloned human mAChR subtypes |
Why This Matters
The >100-fold M3/M2 selectivity is essential for respiratory pharmacology studies requiring M3-mediated bronchoconstriction blockade without confounding M2-mediated cardiac effects (bradycardia).
- [1] Mitsuya M, Mase T, Tsuchiya Y, Kawakami K, Hattori H, Kobayashi K, Ogino Y, Fujikawa T, Satoh A, Kimura T, Noguchi K, Ohtake N, Tomimoto K. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Bioorg Med Chem. 1999 Nov;7(11):2555-2567. View Source
